methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-12(18)7-17-9-16-13-11(8-21-14(13)15(17)19)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIQCQJCVPKZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization-Alkylation
A streamlined method combines cyclocondensation and N-alkylation in a single pot:
-
React 3-amino-4-cyano-5-phenylthiophene-2-carboxamide with methyl bromoacetate in DMF.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 60–65 |
| Temperature | 100°C |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for N-alkylation, improving yields to 70–75%.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Catalyst : Recyclable Pd/C for Suzuki coupling (if applicable).
-
Solvent Recovery : Distillation of DMF for reuse.
-
Waste Management : Neutralization of acidic byproducts with aqueous ammonia.
Challenges and Optimization Strategies
| Challenge | Solution |
|---|---|
| Low N-alkylation yields | Use excess methyl bromoacetate (1.5 equiv) |
| Byproduct formation | Gradient chromatography |
| Moisture sensitivity | Anhydrous conditions, molecular sieves |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate and its analogs:
Biological Activity
Methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anti-cancer agent and its effects on various biological targets.
- Molecular Formula : CHNOS
- Molecular Weight : 406.5 g/mol
- CAS Number : 1105236-47-2
The compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and pathways:
- Pim-1 Kinase Inhibition : It has been shown to inhibit Pim-1 kinase, which is involved in cell survival and proliferation. The compound's structural modifications enhance its inhibitory potency, with some derivatives achieving IC values in the low micromolar range (e.g., 1.18 µM) against Pim-1 .
- Anticancer Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The most active derivatives exhibit IC values comparable to established chemotherapeutics like doxorubicin .
- Antimalarial Potential : The compound has also been identified as a selective inhibitor of Plasmodium falciparum glycogen synthase kinase 3 (PfGSK-3), showcasing promising antimalarial activity. Structural modifications have improved both solubility and efficacy against malaria parasites .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on cancer cell lines. This compound was part of a series that showed significant growth inhibition, with the most potent compounds exhibiting IC values ranging from 9.70 to 48.80 µM against HepG2 and MCF7 cells, indicating its potential as an anticancer agent .
Case Study 2: Antimalarial Activity
Research focusing on PfGSK-3 inhibitors revealed that this compound derivatives exhibited improved bioactivity against malaria parasites. The study highlighted the importance of structural modifications in enhancing solubility and efficacy, with some derivatives showing enhanced activity compared to their parent compounds .
Summary of Biological Activities
| Activity | Target/Pathway | IC |
|---|---|---|
| Pim-1 Inhibition | Kinase Activity | 1.18 µM |
| Cytotoxicity (MCF7) | Cancer Cell Proliferation | 9.70 - 48.80 µM |
| Antimalarial Activity | PfGSK-3 Inhibition | Varies by derivative |
Q & A
Q. What are the key synthetic routes for methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with pyrimidine precursors, followed by functionalization (e.g., esterification). Key steps:
Cyclocondensation : Reacting 2-aminothiophene-3-carboxylate with phenyl-substituted carbonyl compounds under reflux in acetic acid .
Esterification : Introducing the methyl acetate group via nucleophilic substitution or coupling reactions, often using DCC (dicyclohexylcarbodiimide) as a coupling agent .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Optimization factors :
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm the thienopyrimidine core and ester group. Aromatic protons appear at δ 7.2–8.1 ppm, while the methyl ester resonates at δ 3.7–3.9 ppm .
- IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹) and C=N (pyrimidine: ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives with strong binding affinities. For example, the phenyl group at position 7 shows π-π stacking with hydrophobic enzyme pockets .
- Reaction Path Prediction : Tools like ICReDD integrate computational and experimental data to predict viable synthetic routes for novel analogs .
Q. How do structural modifications influence biological activity, and how can contradictory data be resolved?
Key modifications :
- Position 7 (Phenyl group) : Substitution with electron-withdrawing groups (e.g., -Cl, -CF₃) enhances antimicrobial activity but may reduce solubility .
- Ester Group : Hydrolysis to carboxylic acid improves anticancer potency by increasing hydrogen bonding with targets .
Q. Addressing contradictions :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times can alter IC₅₀ values. Standardize protocols using controls like doxorubicin .
- Metabolic Stability : Use hepatic microsome assays to compare degradation rates of analogs .
Q. What strategies resolve low yields in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
- Catalyst Screening : Immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) enhance reproducibility .
- Byproduct Analysis : LC-MS to identify impurities; optimize quenching steps (e.g., rapid cooling) .
Q. How is the compound’s stability assessed under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The ester group is labile in alkaline conditions (t₁/₂ < 24 hrs at pH 9) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, relevant for storage .
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products; store in amber vials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
